N4-Benzoylcytosine
Overview
Description
N4-Benzoylcytosine is an amide derivative of cytosine, a pyrimidine nucleobase. It is characterized by the presence of a benzoyl group attached to the nitrogen atom at the fourth position of the cytosine ring. This compound has garnered attention due to its antimicrobial properties and its role as an intermediate in the synthesis of various nucleoside analogs .
Mechanism of Action
Target of Action
N4-Benzoylcytosine is an amide that has been studied for its anti-microbial activity against pathogenic microorganisms . .
Mode of Action
It is known to exhibit anti-microbial activity, suggesting it interacts with microbial cells in a way that inhibits their growth or survival .
Biochemical Pathways
Given its anti-microbial activity, it can be inferred that it interferes with essential biochemical processes in microbial cells, leading to their inhibition or death .
Result of Action
The primary known result of this compound’s action is its anti-microbial effect. It has been shown to inhibit the growth or survival of pathogenic microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions: N4-Benzoylcytosine can be synthesized through the condensation of benzoyl chloride with cytosine. The reaction typically involves the use of a highly efficient acylating reagent, such as 4-dimethylaminopyridine, in the presence of triethylamine. The reaction is carried out at a temperature of 5 to 10 degrees Celsius under a nitrogen atmosphere .
Industrial Production Methods: For industrial-scale production, the method involves using benzoic acid anhydride or benzoyl chloride and cytosine as raw materials. The reaction conditions are optimized to achieve a high yield (≥93%) and high purity (≥99%) of the product, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N4-Benzoylcytosine undergoes various chemical reactions, including:
Condensation Reactions: It can react with acetylated glycals in the presence of a condensing agent like tin(IV) chloride to form nucleoside analogs.
Hydrogenation Reactions: The double bond in the carbohydrate fragment of nucleosides derived from this compound can be selectively hydrogenated using palladium on strontium carbonate as a catalyst.
Common Reagents and Conditions:
Condensation: Tin(IV) chloride in dichloroethane.
Hydrogenation: Palladium on strontium carbonate.
Major Products:
Nucleoside Analogs: Such as 1-(4-O-acetyl-2,3-dideoxy-β-D-glyceropent-2-enopyranosyl)-N4-benzoylcytosine.
Scientific Research Applications
N4-Benzoylcytosine is utilized in various scientific research applications, including:
Comparison with Similar Compounds
- N6-Benzoyladenine
- N-Benzoyladenosine
- 2-Amino-6-chloropurine
- Cytosine
Comparison: N4-Benzoylcytosine is unique due to its specific substitution at the fourth position of the cytosine ring, which imparts distinct chemical properties and reactivity. Unlike N6-Benzoyladenine, which has a benzoyl group at the sixth position of adenine, this compound’s structure allows it to form different nucleoside analogs with unique biological activities .
Properties
IUPAC Name |
N-(2-oxo-1H-pyrimidin-6-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-10(8-4-2-1-3-5-8)13-9-6-7-12-11(16)14-9/h1-7H,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDUZBHKKUFFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309282 | |
Record name | N4-Benzoylcytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00309282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26661-13-2 | |
Record name | N4-Benzoylcytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26661-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 211617 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026661132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26661-13-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N4-Benzoylcytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00309282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of N4-benzoylcytosine in current research?
A1: this compound serves primarily as a protected form of cytosine in nucleoside synthesis. This means it acts as a temporary building block. Researchers attach it to sugar moieties, forming modified nucleosides. Later, the benzoyl protecting group is removed, yielding the desired cytosine nucleoside analog [, , , , , ].
Q2: How is this compound utilized in the development of potential antiviral agents?
A3: Researchers incorporate this compound into various nucleoside analogs to develop potential antiviral agents. For example, it plays a key role in synthesizing 2'-fluoro-2',3'-unsaturated L-nucleosides []. These L-nucleoside analogs, particularly the cytosine derivative, exhibited promising antiviral activity against HIV-1 and HBV in in vitro studies.
Q3: Are there any examples of this compound being used in the development of dimeric nucleoside analogs?
A4: Yes, this compound has been employed in the synthesis of triazole-linked xylo-nucleoside dimers []. Researchers used a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to link this compound with an azide-modified thymidine analog, creating a novel dimeric structure. These dimers represent a new class of modified nucleosides with potential biological applications.
Q4: How does this compound contribute to the synthesis of pronucleotides, and what is their significance?
A5: this compound serves as a precursor in synthesizing methylenecyclopropane nucleoside pronucleotides []. These pronucleotides are modified forms of nucleosides designed for enhanced cellular uptake and conversion into active antiviral agents within the body. Specifically, the Z-cytosine analogue, derived from this compound, demonstrated activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV).
Q5: Has this compound been explored in the context of pseudo-complementary oligonucleotide analogs?
A6: Yes, this compound, alongside N6-methoxy-2,6-diaminopurine, forms a pseudo-complementary G-C base pair in peptide nucleic acid (PNA) oligomers []. This pairing expands the repertoire of pseudo-complementary PNAs, offering a novel approach to target duplex DNA and RNA structures with enhanced selectivity and affinity.
Q6: What structural information about this compound is available from the provided research papers?
A7: While the papers primarily focus on this compound as a synthetic intermediate, one study reports the crystal structure of a nucleoside analog containing this compound []. This structure provides insights into the conformation and spatial arrangement of the molecule, which is crucial for understanding its interactions with biological targets.
Q7: Do the provided research papers discuss the toxicological profile of this compound?
A7: The research primarily focuses on the synthesis and biological evaluation of nucleoside analogs incorporating this compound. Therefore, detailed toxicological assessments of this compound itself are not provided.
Q8: Is there any information regarding the analytical methods used to characterize this compound?
A10: The research papers primarily employ standard spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm the identity and purity of synthesized compounds, including intermediates containing this compound [, , , ].
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